2-Acetylpyridine

Description

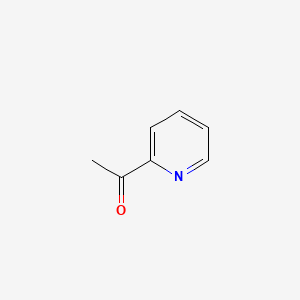

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKVQEKCUACUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024409 | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether and acids, Soluble (in ethanol) | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.077-1.084 | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-62-9, 30440-88-1 | |

| Record name | 2-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Claisen-Schmidt condensation of 2-Acetylpyridine with benzaldehyde

An In-depth Technical Guide to the Claisen-Schmidt Condensation of 2-Acetylpyridine with Benzaldehyde

This guide provides a comprehensive technical overview of the Claisen-Schmidt condensation reaction between 2-acetylpyridine and benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds. The document delves into the core reaction mechanism, provides a detailed experimental protocol, discusses potential side reactions and troubleshooting, and is grounded in authoritative scientific literature.

Introduction: The Strategic Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. As a variation of the crossed aldol condensation, it typically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, under basic or acidic conditions.[1][2] This specificity prevents the self-condensation of the aldehyde, leading to a more controlled reaction and higher yields of the desired crossed product.[3]

This reaction is the cornerstone for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds belonging to the flavonoid family.[4] Chalcones are not only valuable synthetic intermediates but also possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[5][6]

The condensation of 2-acetylpyridine with benzaldehyde is of particular interest as it yields (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one, a pyridyl chalcone. The incorporation of the pyridine moiety, a prevalent heterocycle in pharmaceuticals, often enhances the biological activity of the chalcone scaffold, making this specific reaction a key strategy in medicinal chemistry and drug discovery programs.[7][8]

The Reaction Mechanism: A Stepwise Elucidation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.

Step 1: Enolate Formation The reaction is initiated by a base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-hydrogen from the methyl group of 2-acetylpyridine. The acidity of this proton is enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group and the pyridine ring. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[1][9]

Step 2: Nucleophilic Attack The newly formed enolate anion attacks the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is an ideal substrate as it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation, minimizing the formation of side products.[3] This nucleophilic addition step leads to the formation of a tetrahedral alkoxide intermediate.

Step 3 & 4: Protonation and Dehydration The alkoxide intermediate is rapidly protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone, the initial aldol addition product.[10] Under the reaction conditions, this intermediate is unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule). This elimination is thermodynamically driven by the formation of a highly stable, extended conjugated π-system that includes the pyridine ring, the carbonyl group, the newly formed carbon-carbon double bond, and the phenyl ring.[11] The final product is the α,β-unsaturated ketone, specifically the thermodynamically more stable E-isomer.[12]

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one. The causality behind each step is explained to ensure reproducibility and success.

3.1. Materials and Reagents

| Reagent/Material | Formula | M. Wt. ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 2-Acetylpyridine | C₇H₇NO | 121.14 | 1.21 g (1.1 mL) | 10 |

| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 |

| Sodium Hydroxide | NaOH | 40.00 | 1.6 g | 40 |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~40 mL | - |

| Deionized Water | H₂O | 18.02 | ~200 mL | - |

| Hydrochloric Acid (dil.) | HCl | 36.46 | As needed | - |

3.2. Step-by-Step Methodology

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (10 mmol) and freshly distilled benzaldehyde (10 mmol) in 20 mL of ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Rationale: Ethanol serves as a mutual solvent for both the organic reactants and the aqueous base, creating a homogeneous reaction medium. Using equimolar amounts of reactants ensures efficient conversion.[8]

-

-

Catalyst Addition: Separately, prepare a 40% (w/v) aqueous solution of sodium hydroxide by dissolving 1.6 g of NaOH in 4 mL of water. Cool this solution to room temperature. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.

-

Rationale: Slow, dropwise addition of the base is crucial. It maintains a controlled concentration of the enolate, minimizing potential side reactions such as the Cannizzaro reaction of benzaldehyde or self-condensation of the ketone product.[3] A precipitate is expected to form during or after the addition.[11]

-

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether, 40:60).

-

Rationale: Many Claisen-Schmidt condensations of this type proceed efficiently at room temperature.[4] Vigorous stirring ensures proper mixing of the reactants and catalyst, facilitating the reaction.

-

-

Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), pour the reaction mixture into approximately 150 mL of ice-cold water with stirring. A solid precipitate will form.

-

Rationale: Pouring the mixture into water precipitates the organic product, which has low aqueous solubility, while the inorganic base and any unreacted starting materials are partitioned into the aqueous phase.

-

-

Neutralization and Filtration: Slowly neutralize the suspension with dilute hydrochloric acid until it is slightly acidic (pH ~6-7). Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Rationale: Neutralization ensures that the product, which might exist partially as a phenolate-like enolate, is fully protonated and precipitates completely, maximizing the crude yield.

-

-

Purification: Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any residual salts and base. The crude product can then be purified by recrystallization from ethanol.

-

Rationale: Washing removes water-soluble impurities. Recrystallization from a suitable solvent like ethanol yields the purified chalcone as a crystalline solid, removing unreacted starting materials and side products.[13]

-

Caption: Figure 2: Experimental Workflow.

3.3. Product Characterization

The identity and purity of the synthesized (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one can be confirmed by various spectroscopic methods.[5][14]

-

Appearance: Typically a yellow or off-white solid.

-

Molecular Formula: C₁₄H₁₁NO.[15]

-

Molecular Weight: 209.24 g/mol .[15]

-

IR (KBr, cm⁻¹): Characteristic absorptions are expected around 1650-1685 (C=O stretch, conjugated ketone), 1580-1600 (C=C stretch), and 3040-3100 (aromatic C-H stretch).[4][14]

-

¹H NMR (CDCl₃, ppm): The most diagnostic signals are the two doublets for the vinyl protons (H-α and H-β) of the enone system. The trans (E) configuration is confirmed by a large coupling constant (J) of approximately 15-16 Hz between these protons. Aromatic protons for the phenyl and pyridine rings will appear in the range of 7.4-8.7 ppm.[14]

Potential Challenges and Side Reactions

While the Claisen-Schmidt condensation is generally reliable, certain conditions can lead to the formation of undesired byproducts.

-

Michael Addition and Cyclization: A common side reaction involves the Michael addition of a second molecule of the enolate (from 2-acetylpyridine) to the initially formed chalcone. This can lead to the formation of 1,5-diketones or, through subsequent intramolecular aldol reactions, complex cyclohexanol derivatives.[16][17][18] These side reactions are more prevalent when there is a high concentration of the enolizable ketone or under prolonged reaction times.

-

Cannizzaro Reaction: If the concentration of the base is too high, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield benzyl alcohol and benzoic acid.[3] This is generally avoided by using a catalytic amount or a moderately concentrated base and controlled addition.

-

Low Yields: Potential causes for low yields include incomplete reaction, using aged or impure benzaldehyde (which may have oxidized to benzoic acid), or losses during the work-up and purification steps. Ensuring the use of fresh reagents and careful execution of the protocol can mitigate these issues.

Conclusion

The Claisen-Schmidt condensation of 2-acetylpyridine and benzaldehyde is an efficient and synthetically valuable method for producing pyridyl chalcones. A thorough understanding of the reaction mechanism, careful control of reaction parameters such as base concentration and reactant stoichiometry, and a systematic approach to purification are paramount for achieving high yields and purity. The resulting α,β-unsaturated ketone is a versatile scaffold for the development of novel therapeutic agents and functional materials, underscoring the importance of this classic reaction in modern chemical science.

References

- Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.

- Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar.

- Potvin, P. G., & Lajoie, G. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl. J. Chem. Research (S), 180-181.

- Mishra, R. M., & Patel, M. P. (2015). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR.

- Unknown. (n.d.).

- Kaur, N. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Inorganic and Nano-Metal Chemistry.

- Unknown. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)

- Unknown. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Labflow.

- Mogilaiah, K., Swamy, T. K., Chandra, A. V., Srivani, N., & Vidya, K. (2010). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry.

- Suwunwong, S., Chantrapromma, S., Fun, H. K., & Ratananukul, P. (2011). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online.

- Gulea, A., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives.

- Singh, V., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. UCL Discovery.

- Unknown. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)

- Unknown. (n.d.). Claisen-Schmidt condensation under solventfree conditions.

- Mubofu, E. B., & Engberts, J. B. F. N. (2023).

- PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one.

- Unknown. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. nevoLAB.

- Unknown. (n.d.).

- Unknown. (n.d.).

- PraxiLabs. (n.d.).

- Unknown. (n.d.). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. IJRASET.

- Potvin, P. G., & Lajoie, G. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses (RSC Publishing).

- Unknown. (n.d.). Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives.

- Unknown. (2022). Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction. brainly.com.

- Unknown. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.

- Unknown. (2012). Chemistry 211 Experiment 5. Saddleback College.

- Unknown. (n.d.). (PDF) Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

- Unknown. (n.d.). (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one. NIH.

- Unknown. (n.d.). Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis.

- Unknown. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic...

- Unknown. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.

- Unknown. (n.d.).

- Unknown. (2024). 23.

- Unknown. (n.d.). Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione.

- Unknown. (2020).

- Unknown. (n.d.).

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. scribd.com [scribd.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine [ijraset.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. brainly.com [brainly.com]

- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 12. (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Claisen-Schmidt Condensation [cs.gordon.edu]

- 14. brieflands.com [brieflands.com]

- 15. (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one | C14H11NO | CID 5354119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 17. beilstein-archives.org [beilstein-archives.org]

- 18. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Acetylpyridine: A Technical Guide to ¹H and ¹³C NMR Analysis

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth technical exploration of the spectroscopic characterization of 2-Acetylpyridine using ¹H and ¹³C NMR. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the causal relationships behind experimental choices and the logic of spectral interpretation. We will explore fundamental concepts, present detailed experimental protocols, and provide a comprehensive analysis of the resulting spectra, all grounded in authoritative references.

Introduction: The Significance of 2-Acetylpyridine and NMR

2-Acetylpyridine is a key heterocyclic aromatic ketone with a diverse range of applications.[1][2] It serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3] Furthermore, its presence has been noted in various natural products, including Camellia sinensis (tea) and Mentha arvensis (mint).[2] The precise structural elucidation of 2-Acetylpyridine and its derivatives is paramount for understanding their chemical reactivity, biological activity, and overall function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), we can glean detailed information about molecular structure, connectivity, and even subtle electronic effects.[3] This guide will provide a comprehensive framework for utilizing ¹H and ¹³C NMR to unequivocally characterize 2-Acetylpyridine.

¹H NMR Spectroscopic Analysis of 2-Acetylpyridine

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters we analyze are chemical shift (δ), spin-spin coupling (J-coupling), and integration.

Principles of ¹H NMR Interpretation for 2-Acetylpyridine

The pyridine ring's aromatic nature and the presence of the electron-withdrawing nitrogen atom and acetyl group create a distinct pattern of chemical shifts for the ring protons.[3] Protons closer to the nitrogen (α-protons) are the most deshielded and appear at the highest chemical shift values (downfield).[3] The β and γ protons are progressively more shielded and resonate at lower chemical shift values (upfield).[3]

Spin-spin coupling between adjacent protons provides crucial information about their connectivity. In a pyridine ring, we typically observe ortho, meta, and para couplings, each with a characteristic magnitude.[3]

Expected ¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for 2-Acetylpyridine in a common deuterated solvent, Chloroform-d (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H6 | ~8.6 - 8.7 | d | ³J ≈ 4-6 Hz | 1H |

| H4 | ~7.8 - 7.9 | t | ³J ≈ 7-8 Hz | 1H |

| H5 | ~7.4 - 7.5 | t | ³J ≈ 6-8 Hz | 1H |

| H3 | ~8.0 - 8.1 | d | ³J ≈ 7-8 Hz | 1H |

| CH₃ (Acetyl) | ~2.7 | s | N/A | 3H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4][5]

¹³C NMR Spectroscopic Analysis of 2-Acetylpyridine

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are inherently less sensitive than ¹H NMR spectra.[6]

Principles of ¹³C NMR Interpretation for 2-Acetylpyridine

The chemical shifts of the carbon atoms in 2-Acetylpyridine are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a very high chemical shift. The pyridine ring carbons also exhibit a characteristic pattern of chemical shifts, with the carbon atom attached to the nitrogen (C2) and the carbon at the para position (C6) being the most deshielded.

Expected ¹³C NMR Spectral Data

The following table summarizes the typical ¹³C NMR chemical shifts for 2-Acetylpyridine in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~200 |

| C2 | ~153 |

| C6 | ~149 |

| C4 | ~137 |

| C5 | ~127 |

| C3 | ~122 |

| CH₃ (Acetyl) | ~26 |

Note: These values are typical and can vary based on experimental conditions.[7][8]

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental technique.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the 2-Acetylpyridine sample. Chloroform-d (CDCl₃) is a common choice.[9] Ensure the solvent is of high purity to minimize interfering signals.

-

Concentration: Prepare a solution of 2-Acetylpyridine at a concentration of approximately 5-10 mg in 0.5-0.6 mL of the deuterated solvent.[9]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically added (0 ppm).

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample.

Figure 1: A generalized workflow for NMR analysis.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1.5-2.0 seconds.[9]

-

Number of Scans: Dependent on sample concentration, but often 8 or 16 scans are sufficient.

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: Wide enough to encompass all carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Significantly more scans are required than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the pyridine ring protons.[9] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[9] It is a powerful tool for assigning the protonated carbons of the pyridine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure.[9] The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[9]

Influence of Solvent on NMR Spectra

It is crucial to recognize that the chemical shifts of 2-Acetylpyridine can be solvent-dependent.[11] The choice of deuterated solvent can influence the electronic environment of the nuclei, leading to shifts in their resonance frequencies. For instance, more polar solvents may interact more strongly with the molecule, causing noticeable changes in the spectrum. When comparing NMR data, it is essential to use the same solvent or to be aware of the potential for solvent-induced shifts.

Conclusion

The spectroscopic characterization of 2-Acetylpyridine by ¹H and ¹³C NMR is a powerful and definitive method for structural elucidation. By understanding the principles of chemical shifts, coupling constants, and the application of both 1D and 2D NMR techniques, researchers can confidently identify and characterize this important molecule. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of NMR spectroscopy in the analysis of 2-Acetylpyridine and related compounds.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- ESA-IPB. (n.d.).

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 1H NMR spectrum.

- BenchChem. (n.d.). Application Notes and Protocols for High- Resolution NMR Spectroscopy using Pyridine.

- Guidechem. (n.d.). 1122-62-9 2-Acetylpyridine C7H7NO, Formula,NMR,Boiling Point,Density,Flash Point.

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2-Acetylpyridine.

- The Royal Society of Chemistry. (2015).

- NIH. (n.d.).

- BenchChem. (n.d.).

- ACS Publications. (n.d.).

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center.

- ChemRxiv. (n.d.).

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Acetylpyridine(350-03-8) 1H NMR spectrum.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Rashid, U., et al. (2017).

- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).

- Sigma-Aldrich. (n.d.). 2-Acetylpyridine.

- SpectraBase. (n.d.). 2-Acetylpyrazine - Optional[1H NMR] - Chemical Shifts.

- (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Acetylpyridine for laboratory use

An In-Depth Technical Guide to 2-Acetylpyridine: Properties and Laboratory Applications

Introduction

2-Acetylpyridine (CAS No. 1122-62-9), also known as methyl 2-pyridyl ketone or 1-(pyridin-2-yl)ethanone, is a versatile heterocyclic ketone that serves as a crucial building block and ligand precursor in modern chemical research.[1][2][3] Its unique molecular architecture, featuring a pyridine ring substituted with an acetyl group at the 2-position, imparts a combination of physical and chemical properties that make it invaluable in organic synthesis, coordination chemistry, and the development of pharmaceuticals and advanced materials.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical characteristics of 2-acetylpyridine. It delves into its reactivity, spectroscopic profile, synthesis, and key applications, while also emphasizing the critical safety protocols required for its handling, storage, and disposal in a laboratory setting. The insights provided herein are intended to facilitate its effective and safe use in driving scientific innovation.

Physical Properties

2-Acetylpyridine is typically a colorless to pale yellow liquid at room temperature, possessing a distinct heavy, oily, popcorn-like odor.[5][6][7] Its physical state as a low-melting liquid is an important consideration for handling and storage, as it can solidify at temperatures just below ambient room temperature.[2][8] The compound exhibits good solubility in water and is miscible with many common organic solvents, which allows for its use in a wide range of reaction conditions.[8][9]

Table 1: Key Physical Properties of 2-Acetylpyridine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [1][5][8][10] |

| Molecular Weight | 121.14 g/mol | [1][8][10] |

| Appearance | Colorless to pale yellow clear liquid | [4][5][6] |

| Odor | Heavy, oily, popcorn-like, tobacco | [5][6][8] |

| Melting Point | 8 to 10 °C (46 to 50 °F) | [2][8][11] |

| Boiling Point | 188 to 189 °C (370 to 372 °F) at 760 mmHg | [8][11] |

| Density | ~1.08 g/mL at 25 °C | [8][11][9] |

| Flash Point | 73 °C (163-164 °F) (Closed Cup) | [5][8][11] |

| Refractive Index (n20/D) | 1.518 to 1.524 | [1][6][8] |

| Solubility | Soluble in water (18.2 g/100g at 25°C), ether, and acids.[1][8][9] Miscible with ethanol.[8] | |

| Vapor Pressure | 0.481 mmHg at 25 °C | [8] |

| pKa | 2.643 (for the protonated pyridine ring) | [8] |

Chemical Properties and Reactivity

The chemical behavior of 2-acetylpyridine is dictated by the interplay between the electron-withdrawing pyridine ring and the reactive acetyl group. This bifunctional nature is the foundation of its utility in synthesis.[3][12]

-

Basicity : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule basic and allowing it to form salts with acids.[12]

-

Acetyl Group Reactivity : The carbonyl group is susceptible to nucleophilic attack. More significantly, the protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate, enabling participation in a wide array of condensation and substitution reactions.[13] For instance, deprotonation with sodium hydride (NaH) allows for subsequent alkylation or arylation at the methyl position.[13]

-

Coordination Chemistry : 2-Acetylpyridine is an excellent ligand in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate chelating agent, forming stable complexes with various transition metals.[2][3][14] These metal complexes are instrumental in catalysis and have been investigated for their biological activities.[15][16] Derivatives such as oximes, hydrazones, and thiosemicarbazones are frequently synthesized to create more complex, multidentate ligands.[15][17]

-

Stability and Incompatibilities : The compound is stable under recommended storage conditions but is sensitive to air, moisture, and light.[10][18][19] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[18] Contact with these materials should be avoided to prevent vigorous reactions.

Spectroscopic Profile

Characterization of 2-acetylpyridine is routinely performed using standard spectroscopic techniques. The data below represents typical values and is essential for identity confirmation and purity assessment in a laboratory setting.

Table 2: Spectroscopic Data for 2-Acetylpyridine

| Technique | Key Data / Observations | Source(s) |

| ¹H NMR | Signals corresponding to the methyl protons and the four aromatic protons on the pyridine ring. | [1][20] |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the five distinct carbons of the pyridine ring. | [21] |

| IR Spectroscopy | Strong absorption band for the C=O (carbonyl) stretch, along with characteristic peaks for the aromatic C=C and C=N bonds of the pyridine ring. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight (m/z = 121). | [1][22] |

| UV-Vis Spectroscopy | UV absorption maxima related to the electronic transitions within the aromatic system. | [1][23] |

Synthesis and Laboratory Applications

Common Synthesis Route

While several methods exist for its preparation, a common laboratory and industrial synthesis involves the acylation of a pyridine derivative.[4][24] One established method is the reaction of the Grignard reagent derived from 2-bromopyridine with an acetylating agent.[11] Other routes include the oxidation of 2-ethylpyridine or Friedel-Crafts acylation.[4][24]

Caption: A simplified workflow for the synthesis of 2-acetylpyridine.

Key Laboratory Applications

2-Acetylpyridine is a cornerstone intermediate with diverse applications in research and development.[25]

-

Pharmaceutical Synthesis : It is a precursor for a wide range of biologically active molecules. Its derivatives, particularly thiosemicarbazones, are potent iron chelators and exhibit significant antiproliferative and antitumor activities.[2] It is also used in synthesizing compounds with potential as anticancer and antitubercular agents.[2][4][16]

-

Organic Synthesis Building Block : Its reactive acetyl group makes it a valuable starting material for creating more complex heterocyclic compounds through condensation and substitution reactions.[2][4][13]

-

Coordination Chemistry and Catalysis : As a ligand, it is used to prepare metal complexes that function as catalysts in various organic transformations.[2][3] These complexes are also studied for their unique material and optical properties.[4]

-

Biochemical Probes : The 2-acetylpyridine scaffold is used in the design of advanced biochemical tools, such as near-infrared fluorescent probes for monitoring pH changes in living cells and luminescence probes for detecting singlet oxygen.[25]

Caption: Logical relationships of 2-acetylpyridine's primary applications.

Safety, Handling, and Disposal

Due to its hazardous properties, strict safety protocols must be followed when working with 2-acetylpyridine. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[5][10][26]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls : Always handle 2-acetylpyridine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][26]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety glasses or goggles with side-shields conforming to EN166 or NIOSH standards.[10][19]

-

Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[10][19]

-

Body Protection : Wear a laboratory coat.

-

-

Handling Procedures :

-

Storage :

-

Keep the container tightly closed.[5][10][18] Containers that are opened must be carefully resealed and kept upright.[10][19]

-

Store under an inert atmosphere (e.g., nitrogen or argon) as the material is sensitive to air and moisture.[18] It is also light-sensitive.[19]

-

Store away from incompatible materials such as strong oxidizing agents.[18]

Experimental Protocol: Spill and Disposal Procedures

-

Spill Response :

-

Ensure adequate ventilation and remove all sources of ignition.[10][19]

-

Wear appropriate PPE, including respiratory protection if necessary.[10]

-

Contain the spill to prevent it from entering drains.[10][19]

-

Absorb the spillage with an inert, dry material such as sand, earth, or vermiculite.[5][26]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[10][19]

-

Wash the spill area thoroughly.

-

Caption: A step-by-step workflow for responding to a 2-acetylpyridine spill.

-

Waste Disposal :

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10][19]

-

This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10][19]

-

Contaminated packaging should be disposed of as unused product.[10][19]

-

Do not allow the product to enter drains or the environment.[19][26]

-

Conclusion

2-Acetylpyridine is a chemical of significant utility in the modern research laboratory. Its distinct physical properties, coupled with the versatile reactivity of its pyridine and acetyl functionalities, establish it as a valuable precursor in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. A thorough understanding of its properties, reactivity, and hazards is paramount for its effective and safe application. By adhering to the handling, storage, and disposal guidelines outlined in this guide, researchers can confidently leverage the synthetic potential of 2-acetylpyridine to advance their scientific objectives.

References

-

Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. [Link]

-

ChemBK. 2-acetyl-pyridine - Physico-chemical Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. [Link]

-

PubChem. 2-Acetylpyridine | C7H7NO | CID 14286. National Center for Biotechnology Information. [Link]

-

LookChem. 2-Acetylpyridine Safety Data Sheet. [Link]

-

The Good Scents Company. 2-acetyl pyridine, 1122-62-9. [Link]

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Khan, I. U., et al. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 41(5), 481-488. [Link]

-

SD Fine-Chem Limited. 2-ACETYLPYRIDINE MSDS. [Link]

-

Autechaux. 2-Acetylpyridine 1122-62-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Harnessing 2-Acetylpyridine for Advanced Organic Synthesis and Biochemical Research. [Link]

-

El-Tabl, A. S., et al. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1044-1056. [Link]

-

Castiñeiras, A., et al. (2007). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. CrystEngComm, 9(8), 668-675. [Link]

-

Wiley Science Solutions. 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Wiley Science Solutions. 2-Acetylpyridine - Optional[UV-VIS] - Spectrum - SpectraBase. [Link]

-

Wiley Science Solutions. 2-Acetylpyridine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- Google Patents.

- Google Patents.

-

R Discovery. 2-acetylpyridine Research Articles. [Link]

-

National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]

Sources

- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Acetylpyridine - SRIRAMCHEM [sriramchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. synerzine.com [synerzine.com]

- 6. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 7. 2-Acetylpyridine(1122-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. scielo.br [scielo.br]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Acetylpyridine = 99 , FG 1122-62-9 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. file1.lookchem.com [file1.lookchem.com]

- 20. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

- 23. spectrabase.com [spectrabase.com]

- 24. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 25. nbinno.com [nbinno.com]

- 26. chemicalbull.com [chemicalbull.com]

An In-Depth Technical Guide to the Synthesis of 2-Acetylpyridine from 2-Bromopyridine

Abstract

2-Acetylpyridine is a pivotal structural motif in medicinal chemistry, materials science, and fragrance development, serving as a key building block for a multitude of functional molecules.[1] Its synthesis, particularly from readily available precursors like 2-bromopyridine, is a subject of significant interest for researchers aiming for efficiency, scalability, and functional group tolerance. This technical guide provides an in-depth analysis of the primary synthetic strategies for converting 2-bromopyridine into 2-acetylpyridine. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of prominent methods, including the Stille cross-coupling, Negishi cross-coupling, and Grignard-based acylation. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling informed decisions in the design and execution of synthetic routes to this valuable compound.

Introduction: The Significance of 2-Acetylpyridine

2-Acetylpyridine, a colorless to pale yellow liquid, is more than a simple heterocyclic ketone.[2] It is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer drugs.[1][3] Its ability to act as a bidentate ligand through its nitrogen atom and carbonyl oxygen makes it a valuable component in coordination chemistry, influencing the catalytic activity of metal complexes.[1] Furthermore, its characteristic aroma has led to its use as a flavoring agent in the food and tobacco industries.[2][4]

Given its broad utility, the development of robust and efficient synthetic methodologies from accessible starting materials like 2-bromopyridine is paramount. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available options critical for any research or development program.

A Comparative Overview of Synthetic Strategies

The transformation of 2-bromopyridine to 2-acetylpyridine primarily involves the formation of a carbon-carbon bond at the C2 position of the pyridine ring. Several powerful synthetic methodologies have been adapted for this purpose, each with its own set of advantages and challenges. The most prominent among these are palladium-catalyzed cross-coupling reactions and classical Grignard reactions.

| Synthetic Method | Key Reagents | Primary Advantages | Primary Disadvantages | Typical Yield Range |

| Stille Cross-Coupling | Organostannane (e.g., tributyl(1-ethoxyvinyl)tin), Pd catalyst | High functional group tolerance, stable reagents.[5][6] | Toxicity of tin reagents, difficulty in removing tin byproducts.[6] | 70-90% |

| Negishi Cross-Coupling | Organozinc reagent, Pd or Ni catalyst | High reactivity, good yields, tolerates various functional groups.[7][8] | Moisture and air sensitivity of organozinc reagents.[9] | 75-95% |

| Grignard-based Acylation | Magnesium, Acetylating agent (e.g., Acetic Anhydride, Acetyl Chloride) | Low-cost reagents, well-established methodology. | Lower functional group tolerance, potential for side reactions (e.g., homocoupling).[4][10] | 50-75% |

In-Depth Focus: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for C-C bond formation, renowned for its excellent functional group tolerance.[7] The reaction couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[11] For the synthesis of 2-acetylpyridine, this typically involves the reaction of 2-bromopyridine with an acetyl anion equivalent, such as tributyl(1-ethoxyvinyl)tin, which upon hydrolysis of the resulting enol ether, yields the desired ketone.[12][13]

The Catalytic Cycle: A Mechanistic Perspective

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Sources

- 1. scielo.br [scielo.br]

- 2. Palladium-Catalyzed Acetylation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 10. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the Acetyl Group in 2-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyridine (C₇H₇NO) is a heterocyclic ketone of significant interest in pharmaceutical and materials science due to the unique and versatile reactivity of its acetyl group.[1][2][3] The electronic interplay between the electron-withdrawing pyridine ring and the carbonyl moiety confers a distinct chemical personality upon the molecule, differentiating it from simple aromatic ketones like acetophenone. This guide provides an in-depth analysis of the acetyl group's reactivity, exploring its electrophilic carbonyl center, the acidity of its α-protons, and the modulatory role of the pyridine nitrogen. Key transformations, mechanistic principles, and validated experimental protocols are detailed to equip researchers with the foundational knowledge required to strategically employ 2-acetylpyridine in complex organic synthesis.

Introduction: The Electronic Architecture of 2-Acetylpyridine

The reactivity of 2-acetylpyridine is fundamentally governed by the electronic properties of its constituent parts: the aromatic pyridine ring and the acetyl substituent. The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework.[4][5] Furthermore, the nitrogen atom deactivates the ring towards electrophilic substitution by withdrawing electron density through resonance (-M effect).[5]

This net electron withdrawal has two profound consequences for the attached acetyl group:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron deficiency of the pyridine ring enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack compared to acetophenone.

-

Increased Acidity of α-Protons: The electron-withdrawing nature of the pyridyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the methyl group.[6][7] This enhanced acidity allows for enolate formation under milder basic conditions than those required for acetophenone.

These electronic features are the cornerstone of 2-acetylpyridine's diverse chemical behavior, enabling a wide array of synthetic transformations.

Reactions at the Electrophilic Carbonyl Carbon

The polarized C=O bond of the acetyl group is a prime target for nucleophiles. This reactivity is central to building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds at this position.

Nucleophilic Addition: Reduction to Alcohols

The reduction of the acetyl carbonyl to a secondary alcohol, 1-(pyridin-2-yl)ethanol, is a common and synthetically useful transformation. The choice of reducing agent is critical to ensure chemoselectivity.

Key Reagent: Sodium Borohydride (NaBH₄)

Sodium borohydride is the preferred reagent for this reduction due to its mild nature. It selectively reduces aldehydes and ketones without affecting more robust functional groups like esters or the aromatic pyridine ring.[8][9][10] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8][9]

Experimental Protocol: Sodium Borohydride Reduction of 2-Acetylpyridine [11]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and protonate the resulting alkoxide.

-

Extraction: Make the aqueous solution basic with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(pyridin-2-yl)ethanol, which can be further purified by column chromatography if necessary.

Condensation Reactions with Amines

The carbonyl group readily undergoes condensation with primary amines and their derivatives (e.g., hydroxylamine, hydrazine) to form imines, also known as Schiff bases.[12] These products are valuable ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[2][13][14]

Workflow for Schiff Base Formation

Reactivity of the α-Protons: Enolate Chemistry

The methyl protons adjacent to the carbonyl group (α-protons) in 2-acetylpyridine are significantly more acidic (pKa ≈ 19-20 in DMSO) than those of simple alkanes (pKa ≈ 50).[15][16] This is due to the formation of a resonance-stabilized conjugate base, the enolate, where the negative charge is delocalized onto the electronegative oxygen atom.[15] The electron-withdrawing pyridine ring further stabilizes this enolate, enhancing the acidity relative to acetophenone.[6][7]

Resonance Stabilization of the Enolate

This enhanced acidity opens up a rich field of C-C bond-forming reactions via the enolate intermediate.

Aldol and Claisen-Schmidt Condensations

The enolate of 2-acetylpyridine can act as a nucleophile, attacking other carbonyl compounds. In the presence of a base, it readily undergoes condensation with aldehydes (Claisen-Schmidt condensation) or other ketones (Aldol condensation) to form α,β-unsaturated ketones, known as chalcones.[17]

Knoevenagel Condensation

A particularly powerful C-C bond-forming reaction is the Knoevenagel condensation.[18][19] It involves the reaction of a carbonyl compound with a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[18][19] 2-Acetylpyridine can participate in variations of this reaction, though the classic variant involves aldehydes or ketones reacting with active methylene compounds.[20]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [20]

This protocol describes the reaction of a pyridylcarbaldehyde with an active methylene compound, illustrating a green and efficient methodology often applied in this reaction class.

-

Setup: In a flask, dissolve the pyridinecarbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction: Stir the solution vigorously at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes. Monitor progress by TLC.

-

Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be recrystallized from an ethanol/water mixture if necessary.

The Influence of the Pyridine Nitrogen

The basic lone pair on the pyridine nitrogen (pKa of conjugate acid ≈ 5.2) adds another layer of reactivity.[4]

-

Protonation: Under acidic conditions, the nitrogen is protonated. The resulting pyridinium cation is strongly electron-withdrawing, which further increases the carbonyl carbon's electrophilicity and the α-protons' acidity.[5]

-

Coordination: The nitrogen atom acts as a Lewis base, coordinating to metal ions. This coordination can be used to direct reactions, form catalytically active species, or create functional materials.[21][22]

Summary of Reactivity and Applications

The acetyl group in 2-acetylpyridine is a versatile functional handle, enabling diverse chemical transformations crucial for drug discovery and materials science.

| Reactivity Site | Reaction Type | Typical Reagents/Conditions | Product Type |

| Carbonyl Carbon | Nucleophilic Addition | NaBH₄, Organometallics (e.g., Grignard) | Alcohols |

| Condensation | Primary Amines (R-NH₂) | Schiff Bases (Imines) | |

| α-Protons | Enolate Formation | Base (e.g., NaOH, NaH[23]) | Enolate |

| Aldol/Claisen-Schmidt | Aldehydes/Ketones, Base | α,β-Unsaturated Ketones | |

| Pyridine Nitrogen | Protonation/Coordination | Acids, Metal Salts | Pyridinium Salts, Metal Complexes |

This dual reactivity makes 2-acetylpyridine a valuable building block for synthesizing a wide range of complex molecules, including bioactive heterocyclic compounds and ligands for catalysis.[2][3][13] Its derivatives are found in pharmaceuticals, agrochemicals, and as key components of ligands in coordination chemistry.[2]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. Retrieved from [Link]

-

Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Retrieved from [Link]

-

Newkome, G. R., & Hager, D. C. (1982). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (12), 316-317. Retrieved from [Link]

-

Wikipedia. (2023). 2-Acetylpyridine. Retrieved from [Link]

-

Khan, S., Nisa, A., Majid, A., & Hussain, Z. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 748-753. Retrieved from [Link]

-

Semantic Scholar. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Retrieved from [Link]

-

Gulea, A., Poirier, D., Roy, J., Stavila, V., Tapscoi, V., & Tsapkov, V. (2019). Novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, crystal structure and biological evaluation. ResearchGate. Retrieved from [Link]

-

Reddit. (2015). 2-acetylpyridine vs. acetophenone. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Acetylpyridine for Advanced Organic Synthesis and Biochemical Research. Retrieved from [Link]

-

Reddit. (2015). The increased acidity of 2-acetylpyridine relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species. Retrieved from [Link]

-

Kanan, S. M., & Al-Qaradawi, S. Y. (2012). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. Journal of Coordination Chemistry, 65(4), 577-591. Retrieved from [Link]

-

Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

-

Ado, I., Bawa, U., & Sani, Y. M. (2022). Synthesis, Characterization and Antimicrobial Studies of Zn (II) Complex of a Schiff Base Derived from Semicarbazide Hydrochloride and 2-Acetylpyridine. ResearchGate. Retrieved from [Link]

-

Fegley, M. E., Ross, K. F., & McQuate, S. E. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5406-5414. Retrieved from [Link]

-

West, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Heravi, M. M., & Bakhtiari, K. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(3), 405-408. Retrieved from [Link]

-

Cranwell, P. B., & Saxton, J. E. (1972). A New Synthesis of Ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2266-2270. Retrieved from [Link]

-

Barbazán, P., Carballo, R., & Vázquez-López, E. M. (2002). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Dalton Transactions, (4), 669-674. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Retrieved from [Link]

-

LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. [PDF] Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. A new synthesis of ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 20. bcc.bas.bg [bcc.bas.bg]

- 21. researchgate.net [researchgate.net]

- 22. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

Structural Analysis of 2-Acetylpyridine by X-ray Crystallography: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior, biological activity, and potential as a pharmaceutical agent. 2-Acetylpyridine, a key heterocyclic ketone, serves as a vital scaffold in numerous pharmacologically active compounds. Its structural elucidation via single-crystal X-ray crystallography provides the definitive solid-state conformation, offering unparalleled insights into its steric and electronic properties. This guide presents a comprehensive, field-proven methodology for the structural analysis of 2-acetylpyridine.

It is important to note that while 2-acetylpyridine is a widely used compound[1], a definitive, publicly accessible single-crystal structure of the pure compound was not located in primary crystallographic databases at the time of this writing. Therefore, this document outlines the authoritative, step-by-step protocol that a crystallographer would employ to determine this structure, using data from a closely related derivative to illustrate the process and expected outcomes. This approach ensures a technically robust and scientifically valid guide to the analytical process.

Foundational Principles: The Rationale for Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[2] The technique works on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, one can reconstruct a three-dimensional model of the electron density within the crystal, and from this, the precise arrangement of atoms, as well as bond lengths and angles, can be determined.[3]

For a molecule like 2-acetylpyridine, this analysis is critical for:

-

Conformational Validation: Determining the preferred orientation of the acetyl group relative to the pyridine ring.

-

Intermolecular Interaction Mapping: Identifying and quantifying non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing. These interactions are crucial models for understanding drug-receptor binding.[4]

-

Computational Model Validation: Providing an empirical benchmark for validating and refining theoretical models, such as those derived from Density Functional Theory (DFT).

Experimental Workflow: From Liquid to Structure

The journey from a sample to a fully refined crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying chemical principles.

Diagram of the Crystallographic Workflow

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Crystal Growth

The quality of the final structure is entirely dependent on the quality of the initial crystal. Since 2-acetylpyridine is a liquid at room temperature with a melting point of 8-10°C, an in situ crystallization approach on the diffractometer is the most effective strategy.[1]

Protocol:

-

Sample Preparation: Procure high-purity (>99%) 2-acetylpyridine.[5] Impurities can inhibit crystallization or lead to disordered structures.

-

Capillary Mounting: Load a small volume of the liquid into a fine glass capillary tube.

-

On-Diffractometer Crystallization: Mount the capillary on the goniometer head of the diffractometer, which is equipped with a cryostream cooling device.

-

Controlled Cooling: Slowly lower the temperature of the cryostream to just below the melting point. A controlled cooling rate (e.g., 10-20 K/hour) is crucial to promote the growth of a single, well-ordered crystal rather than a polycrystalline mass.

-